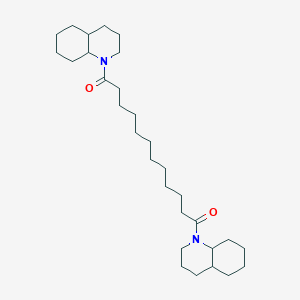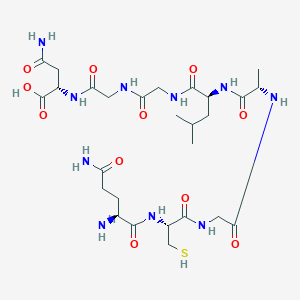
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine is a complex peptide compound composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides can be achieved through large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically modified organisms, such as bacteria or yeast, followed by purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol is commonly used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used depending on the desired modification.
Major Products
The major products of these reactions include modified peptides with altered functional groups or disulfide-bonded peptides.
Applications De Recherche Scientifique
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of peptide-based materials and products.
Mécanisme D'action
The mechanism of action of L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The peptide can also interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine: Similar structure but with a different sequence of amino acids.
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-serine: Similar but with serine instead of asparagine.
Uniqueness
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Propriétés
Numéro CAS |
652143-25-4 |
|---|---|
Formule moléculaire |
C27H46N10O11S |
Poids moléculaire |
718.8 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H46N10O11S/c1-12(2)6-15(25(45)32-8-20(40)31-9-22(42)35-16(27(47)48)7-19(30)39)36-23(43)13(3)34-21(41)10-33-26(46)17(11-49)37-24(44)14(28)4-5-18(29)38/h12-17,49H,4-11,28H2,1-3H3,(H2,29,38)(H2,30,39)(H,31,40)(H,32,45)(H,33,46)(H,34,41)(H,35,42)(H,36,43)(H,37,44)(H,47,48)/t13-,14-,15-,16-,17-/m0/s1 |
Clé InChI |
NUEJJIDXMIYYJW-WOYTXXSLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)

![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
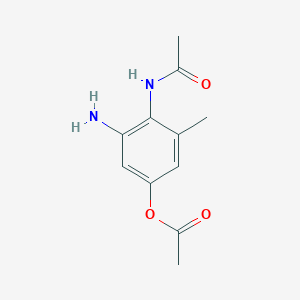
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
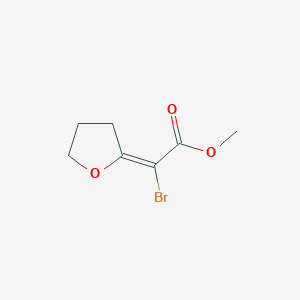
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
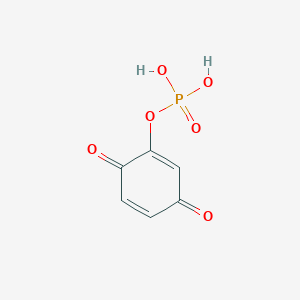
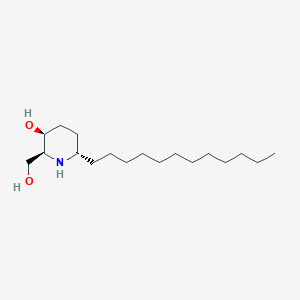

![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
